4-Amino-2,5-dimethylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Amino-2,5-dimethylphenol involves various chemical reactions, often involving photoreactions and interactions with other chemical entities. For instance, 2,5-Dimethylphenacyl carbamates have been synthesized and studied for their photoreactive properties, releasing free amines upon irradiation in different solvents (Kammari et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-2,5-dimethylphenol, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, has been investigated through X-ray single crystal diffraction. These studies provide insight into the molecular arrangement and steric hindrance effects within the compound's structure (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds involve interactions with various chemical groups. For example, tris(4-amino-2,6-dimethylphenyl)borane and related triarylboranes have been synthesized and their reactivity with amino groups has been explored to extend the π-conjugated system, indicating a range of possible chemical reactions (Yoshino et al., 2013).
Physical Properties Analysis
The physical properties of these compounds can be complex. For instance, the synthesis and properties of fluorinated polyimides derived from diamines such as 1,1-bis(4-amino-3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-2,2,2-trifluoroethane exhibit unique physical properties like solubility and thermal stability (Zhao et al., 2009).
Scientific Research Applications
Polymer Synthesis
4-Amino-2,5-dimethylphenol plays a crucial role in polymer chemistry. For instance, it's been used in studies exploring catalyst systems for polymerizing 2,6-dimethylphenol, where aromatic amine ligands like 4-aminopyridine, combined with copper(I) chloride, have demonstrated efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018). This kind of polymer is widely used in high-performance engineering plastics, as seen in research involving novel N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol (Guieu et al., 2004).
Chemical Synthesis and Reactions
The compound is significant in the study of chemical reactions. For example, it's used in the Suzuki reaction for synthesizing derivatives of 4-chloro-3,5-dimethyl phenol, which are important in antibacterial applications (Zaooli et al., 2019). Its reactivity has been explored in the context of allergic contact dermatitis, where it reacts with amino acids like lysine (Eilstein et al., 2007).
Environmental and Toxicological Studies
4-Amino-2,5-dimethylphenol is also relevant in environmental and toxicological research. It's been examined in studies like the degradation of aromatic organic pollutants using sonochemical methods, providing insights into effective environmental remediation techniques (Goskonda et al., 2002). Another study explored its effects on Ca2+ movement and viability in human prostate cancer cells, shedding light on its biological interactions and potential impacts on cell physiology (Wang et al., 2016).
Electrochemical and Photophysical Applications
The compound finds use in electrochemical and photophysical studies. For example, it's been part of research on the anodic oxidation of phenols, leading to the formation of novel pentacyclic scaffolds, which are relevant in material science and organic synthesis (Malkowsky et al., 2006). Also, its derivatives have been investigated as photoremovable protecting groups for amines and amino acids, highlighting its utility in photochemical applications (Kammari et al., 2007).
Biodegradation and Environmental Protection
Studies have also focused on the biodegradation of 4-Amino-2,5-dimethylphenol, particularly its use as a monomer in plastics. Research on microbial degradation by strains like Mycobacterium neoaurum has provided insights into potential environmental remediation strategies (Ji et al., 2019).
Safety And Hazards
4-Amino-2,5-dimethylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 4-Amino-2,5-dimethylphenol .
properties
IUPAC Name |
4-amino-2,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWVCUXQICMATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184948 | |
Record name | 4-Amino-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-dimethylphenol | |
CAS RN |
3096-71-7 | |
Record name | 4-Amino-2,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3096-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,5-dimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,5-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2,5-DIMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4R93709T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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